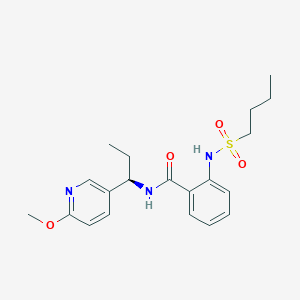

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-

描述

准备方法

AVE1231的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。详细的合成路线和反应条件是专有的,未公开。

化学反应分析

AVE1231 经历各种化学反应,主要涉及其官能团。该化合物可以参与:

氧化: AVE1231 中的磺酰基可以在特定条件下被氧化。

还原: 如果存在,硝基可以被还原为胺。

取代: 芳环可以发生亲电取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲电试剂.

科学研究应用

Pharmacological Applications

1. Antiarrhythmic Activity

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- has been identified as an atrial-selective antiarrhythmic agent. It acts as a blocker of the human cardiac potassium channel Kv1.5, which is crucial for cardiac repolarization. This selectivity makes it a candidate for treating atrial fibrillation and other arrhythmias without significantly affecting other cardiac functions .

2. Mechanism of Action

The compound functions by inhibiting the K2P3.1 channel, a two-pore domain potassium channel involved in maintaining the resting membrane potential and regulating excitability in cardiac tissues. By selectively blocking this channel, it can help stabilize heart rhythm and prevent abnormal electrical activity .

Case Studies

Case Study 1: Efficacy in Atrial Fibrillation

A study published in a peer-reviewed journal demonstrated that AVE1231 effectively reduced the incidence of atrial fibrillation in animal models. The compound was administered at varying doses, with results indicating a dose-dependent reduction in arrhythmic events. The study highlighted its potential for clinical application in managing atrial fibrillation .

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- in chronic exposure scenarios. The findings suggested that the compound exhibited minimal toxicity at therapeutic doses, making it a promising candidate for further clinical trials .

作用机制

AVE1231 通过阻断 TASK-1 钾通道发挥作用,这些通道参与维持静息膜电位和调节心房肌细胞的动作电位持续时间。 通过抑制这些通道,AVE1231 延长了心房动作电位和不应期,从而降低了房颤的可能性 .

相似化合物的比较

AVE1231 与其他钾通道阻滞剂(如 AVE0118 和 S20951)类似。与这些化合物相比,它对 TASK-1 通道的亲和力更高,使其在某些应用中更有效。 其他类似的化合物包括 MSD-D 和 ICAGEN-4,它们也靶向钾通道,但选择性和功效不同 .

参考文献

生物活性

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiarrhythmic, anticancer, and neuroprotective effects. The compound Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- , also known as AVE1231, is a notable example that exhibits potential as a channel blocker and has implications in cardiac health.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide . Its molecular formula is , with a molecular weight of approximately 393.56 g/mol. The compound is characterized by the presence of a butylsulfonamide group and a 6-methoxy-3-pyridinyl moiety, which are critical for its biological activity.

AVE1231 primarily acts as a channel blocker for the K2P3.1 potassium channels. This action is crucial in regulating cardiac action potentials and can potentially mitigate arrhythmias by stabilizing cardiac cell membrane excitability .

Antiarrythmic Effects

Research indicates that AVE1231 shows atrial-selective antiarrhythmic properties by inhibiting the human cardiac Kv1.5 channels. This selectivity is particularly beneficial in treating atrial fibrillation without significantly affecting ventricular repolarization, thus minimizing side effects associated with conventional antiarrhythmic drugs .

Neuroprotective Effects

Benzamide derivatives, including AVE1231, have been shown to possess neuroprotective properties. The compound acts as a PARP inhibitor , which plays a role in DNA repair mechanisms. By inhibiting PARP activity, AVE1231 may help prevent cell death in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of AVE1231:

- Cardiac Studies : In vitro studies demonstrated that AVE1231 effectively reduced action potential duration in atrial myocytes, suggesting its potential use in managing atrial fibrillation .

- Neuroprotection : In models of neurodegeneration, AVE1231 exhibited protective effects against oxidative stress-induced cell death, indicating its therapeutic potential for conditions like Alzheimer's disease .

- Toxicity Assessments : Toxicological evaluations have shown that AVE1231 has low toxicity profiles in zebrafish embryos, making it a promising candidate for further clinical development .

Data Table: Biological Activities of AVE1231

属性

CAS 编号 |

767334-89-4 |

|---|---|

分子式 |

C20H27N3O4S |

分子量 |

405.5 g/mol |

IUPAC 名称 |

2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide |

InChI |

InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1 |

InChI 键 |

BFQMQSIBOHOPCY-QGZVFWFLSA-N |

SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

手性 SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC |

规范 SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A-293; A 293; A293; AVE-1231; AVE 1231; AVE1231 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。